(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone
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Overview
Description
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone is a chemical compound with the molecular formula C21H28N2O It is known for its unique structure, which includes a chlorophenyl group and a diethylamino phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(diethylamino)phenyl]methanone typically involves the reaction of 4-chlorobenzophenone with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(diethylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A structurally related compound with similar chemical properties.
4-Chlorobenzophenone: Shares the chlorophenyl group but lacks the diethylamino phenyl group.
4,4’-Bis(diethylamino)benzophenone: Contains two diethylamino phenyl groups but differs in other structural aspects.
Uniqueness
(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone is unique due to the presence of both chlorophenyl and diethylamino phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
104689-75-0 |
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Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H18ClNO/c1-3-19(4-2)16-11-7-14(8-12-16)17(20)13-5-9-15(18)10-6-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
IANUUTAIPLEACD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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